molecular formula C19H22N2OS B11415834 5-methyl-2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-benzimidazole

5-methyl-2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-benzimidazole

Cat. No.: B11415834
M. Wt: 326.5 g/mol
InChI Key: JEMZTENYXGKZJW-UHFFFAOYSA-N
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Description

5-methyl-2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-benzimidazole is a complex organic compound with a unique structure that includes a benzimidazole core, a methylphenoxy group, and a butylsulfanyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl chain can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the benzimidazole core or the attached groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the phenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-methyl-2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-benzimidazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: Its potential therapeutic properties can be explored for the development of new drugs, particularly those targeting specific pathways or diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 5-methyl-2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The attached groups, such as the methylphenoxy and butylsulfanyl chains, can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A proton pump inhibitor with a similar benzimidazole core but different substituents.

    Esomeprazole: An enantiomer of omeprazole with improved pharmacokinetic properties.

    Lansoprazole: Another proton pump inhibitor with a similar core structure but different functional groups.

Uniqueness

5-methyl-2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-benzimidazole is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

IUPAC Name

6-methyl-2-[4-(3-methylphenoxy)butylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C19H22N2OS/c1-14-6-5-7-16(12-14)22-10-3-4-11-23-19-20-17-9-8-15(2)13-18(17)21-19/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,20,21)

InChI Key

JEMZTENYXGKZJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCCSC2=NC3=C(N2)C=C(C=C3)C

Origin of Product

United States

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